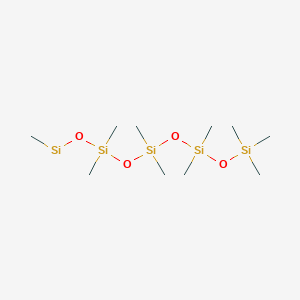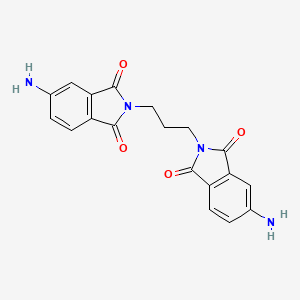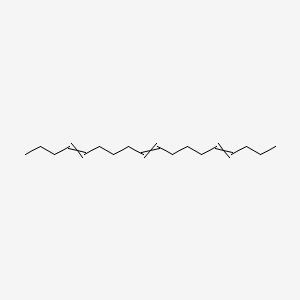![molecular formula C6H10ClOP B14308901 7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one CAS No. 116293-47-1](/img/structure/B14308901.png)
7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-7lambda~5~-phosphabicyclo[221]heptan-7-one is a unique organophosphorus compound characterized by its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one typically involves the reaction of a suitable phosphine with a chlorinating agent under controlled conditions. One common method includes the use of phosphorus trichloride and a suitable bicyclic precursor. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphabicycloheptanes.
Aplicaciones Científicas De Investigación
7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in organic synthesis and polymer chemistry.
7-Azabicyclo[2.2.1]heptane: Notable for its biological activity and presence in natural products like alkaloids.
Uniqueness
7-Chloro-7lambda~5~-phosphabicyclo[22
Propiedades
Número CAS |
116293-47-1 |
|---|---|
Fórmula molecular |
C6H10ClOP |
Peso molecular |
164.57 g/mol |
Nombre IUPAC |
7-chloro-7λ5-phosphabicyclo[2.2.1]heptane 7-oxide |
InChI |
InChI=1S/C6H10ClOP/c7-9(8)5-1-2-6(9)4-3-5/h5-6H,1-4H2 |
Clave InChI |
GSRLPEJNEQGCNV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1P2(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




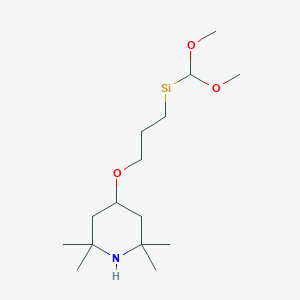
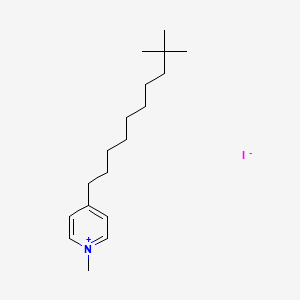
silane](/img/structure/B14308830.png)
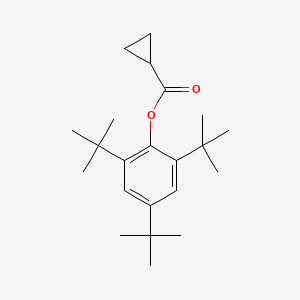
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)
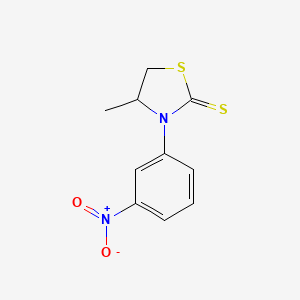

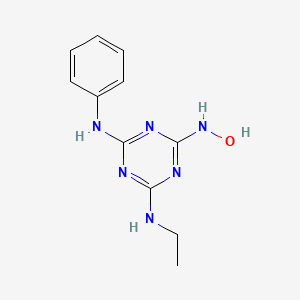
![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)
